Isochroman-7-carbonitrile
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Overview
Description
Isochroman-7-carbonitrile is an organic compound belonging to the isochroman family, characterized by a benzene ring fused to a tetrahydropyran ring with a nitrile group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochroman-7-carbonitrile can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler reaction, where arylethanols and aldehydes undergo cyclization in the presence of a catalyst. For instance, using hexafluoroisopropanol as a solvent can facilitate the reaction at room temperature, yielding the desired isochroman derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient catalytic processes. Heterogeneous catalysts, such as Keggin-type polyoxometalates, have been employed to achieve high yields and recyclability . These methods are designed to be environmentally friendly and cost-effective, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Isochroman-7-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines under suitable conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions:
Oxidation: TEMPO, AZADO, and their derivatives are commonly used as catalysts for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Major Products: The major products formed from these reactions include oxidized isochromans, primary amines, and substituted isochromans with diverse functional groups.
Scientific Research Applications
Isochroman-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and drug analogues.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound and its analogues are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of isochroman-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the nitroxyl radical catalyst facilitates the transfer of oxygen to the benzylic carbon, resulting in the formation of oxidized products . The compound’s effects in biological systems are mediated through its interaction with cellular enzymes and receptors, leading to various pharmacological outcomes.
Comparison with Similar Compounds
Isochroman-7-carbonitrile can be compared with other similar compounds, such as:
Isochroman: Lacks the nitrile group and has different reactivity and applications.
Tetrahydroisoquinoline: Contains a nitrogen atom in the ring structure, leading to distinct biological activities and synthetic routes.
Chroman: Similar structure but with an oxygen atom in the ring, used in different chemical and biological contexts.
This compound stands out due to its unique nitrile group, which imparts specific reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromene-7-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,7H2 |
InChI Key |
UVRSQBGJUOMOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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